

physical and chemical properties of 1,8-Diazacyclotetradecane-2,7-dione

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Compound of Interest

1,8-Diazacyclotetradecane-2,7dione

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An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide, is a notable compound primarily recognized as a byproduct in the industrial synthesis of Nylon 66. This technical guide provides a comprehensive overview of its physical and chemical properties, including its synthesis, reactivity, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data. This document aims to serve as a crucial resource for researchers and professionals in chemistry and drug development, facilitating a deeper understanding and further exploration of this molecule's potential applications.

Introduction

1,8-Diazacyclotetradecane-2,7-dione, with the chemical formula C₁₂H₂₂N₂O₂, is a 14-membered macrocyclic compound containing two amide functional groups. It is structurally significant as a cyclic dimer that can be formed during the polycondensation reaction between adipic acid and hexamethylenediamine, the monomers of Nylon 66.[1][2] While often



considered an impurity in polymer production, the study of such cyclic oligomers is crucial for understanding polymerization mechanisms and for the potential development of novel macrocyclic compounds in various fields of chemistry.

Physical and Chemical Properties

The physical and chemical properties of **1,8-Diazacyclotetradecane-2,7-dione** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	1,8-diazacyclotetradecane-2,7-dione	[1]
CAS Number	4266-66-4	[1]
Molecular Formula	C12H22N2O2	[1]
Molecular Weight	226.32 g/mol	[1]
Melting Point	263 °C	[2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (sparingly, with heating) and Methanol (slightly).[3] In non-polar solvents, it is essentially insoluble.	[4]
Thermal Decomposition	Begins at temperatures exceeding 249°C.[4]	[4]

Chemical Reactivity:

As a cyclic diamide, **1,8-Diazacyclotetradecane-2,7-dione** exhibits reactivity characteristic of the amide functional group. The amide bonds are susceptible to hydrolysis under acidic or basic conditions, which would lead to the ring-opening of the macrocycle to form the corresponding linear amino acid. The thermal decomposition primarily involves the hydrolysis



of amide bonds, followed by secondary reactions such as decarboxylation and cyclization of intermediate products.[4]

Synthesis

1,8-Diazacyclotetradecane-2,7-dione is primarily formed as a side-product during the industrial production of Nylon 66. The high temperatures and pressures used in this process can favor intramolecular cyclization reactions, leading to the formation of this and other cyclic oligomers.[2][4]

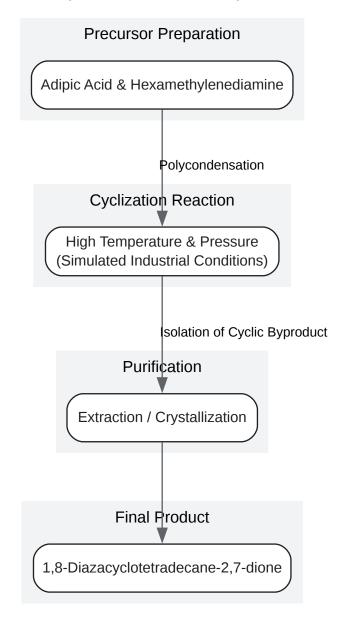
A detailed, peer-reviewed laboratory synthesis protocol specifically for **1,8- Diazacyclotetradecane-2,7-dione** is not readily available in the scientific literature, likely due to its primary origin as an industrial byproduct. However, a general methodology for the synthesis of a structurally similar isomer, **1,8-diazacyclotetradecane-2,9-dione**, from 6-aminocaproic acid has been documented and can serve as a representative example for the laboratory-scale synthesis of such cyclic diamides.[3]

Representative Experimental Protocol: Synthesis of a 1,8-Diazacyclotetradecane-dione Isomer

The following diagram illustrates a generalized workflow for the synthesis of cyclic diamides, which is conceptually applicable to **1,8-Diazacyclotetradecane-2,7-dione**.



General Synthesis Workflow for Cyclic Diamides



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General synthesis workflow for **1,8-Diazacyclotetradecane-2,7-dione**.

Spectral Characterization

Detailed spectral data is crucial for the unambiguous identification and characterization of **1,8- Diazacyclotetradecane-2,7-dione**. While publicly available spectra are limited, the following



sections describe the expected spectral features based on the compound's structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple methylene groups in different chemical environments. Protons on carbons adjacent to the nitrogen atoms and the carbonyl groups will be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene protons in the aliphatic chain.

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule. The carbonyl carbons are expected to have the highest chemical shift, typically in the range of 170-180 ppm. The carbons alpha to the nitrogen atoms will also be deshielded and appear downfield compared to the other aliphatic carbons. PubChem lists the availability of a ¹³C NMR spectrum for this compound.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **1,8-Diazacyclotetradecane-2,7-dione** will be characterized by the following key absorption bands:

- N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide groups.
- C-H Stretch: Absorption bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups.
- C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl stretching vibration in a cyclic amide (lactam).
- N-H Bend (Amide II band): An absorption band in the region of 1510-1570 cm⁻¹ arising from the in-plane bending of the N-H bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z = 226. The fragmentation pattern will likely involve cleavage of the bonds alpha to the carbonyl groups and



the nitrogen atoms, as well as fragmentation of the aliphatic chains. PubChem indicates the availability of GC-MS data for this compound, with a top peak at m/z 226.[1]

The following diagram illustrates a logical workflow for the characterization of **1,8**-**Diazacyclotetradecane-2,7-dione**.

Sample 1,8-Diazacyclotetradecane-2,7-dione Spectroscopic Analysis NMR (1H, 13C) Pata Interpretation Structural Elucidation

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Logical workflow for the characterization of the compound.

Safety and Handling

1,8-Diazacyclotetradecane-2,7-dione is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.



Conclusion

1,8-Diazacyclotetradecane-2,7-dione is a macrocyclic diamide with well-defined physical properties. While it is primarily known as a byproduct of an industrial process, its chemical structure presents opportunities for further research in macrocyclic chemistry and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and characterization, which will be valuable for scientists and researchers interested in exploring its potential applications. The provided experimental frameworks, although generalized in the absence of specific literature, offer a solid starting point for the laboratory investigation of this and related compounds.

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